molecular formula C18H17N3O B5128448 N-(4,6-dimethyl-2-pyridinyl)-N'-1-naphthylurea

N-(4,6-dimethyl-2-pyridinyl)-N'-1-naphthylurea

Cat. No. B5128448
M. Wt: 291.3 g/mol
InChI Key: VGUWNGDHWZMZQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,6-dimethyl-2-pyridinyl)-N'-1-naphthylurea, commonly known as Urea-Naftyl, is a chemical compound that has gained significant attention in the field of scientific research due to its diverse applications. This compound is synthesized through a unique method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of Urea-Naftyl is not fully understood. However, studies have shown that it interacts with a specific protein, known as heat shock protein 90 (Hsp90), which is involved in the regulation of various cellular processes. By inhibiting the activity of Hsp90, Urea-Naftyl disrupts the normal functioning of cancer cells, leading to their death.
Biochemical and Physiological Effects
Urea-Naftyl has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including protein kinase C, which is involved in the regulation of cell growth and differentiation. Additionally, Urea-Naftyl has been shown to induce the expression of certain genes that are involved in the regulation of apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Urea-Naftyl in lab experiments is its specificity. It has been shown to selectively target cancer cells, making it a promising candidate for the development of targeted cancer therapies. However, one of the limitations of using Urea-Naftyl is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the study of Urea-Naftyl. One of the most promising areas of research is the development of novel cancer therapies. Additionally, Urea-Naftyl has been shown to have potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
In conclusion, Urea-Naftyl is a promising compound that has gained significant attention in the field of scientific research. Its unique synthesis method, mechanism of action, and potential applications make it a promising candidate for the development of novel therapies. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential future directions.

Synthesis Methods

Urea-Naftyl is synthesized through a multi-step process that involves the reaction of 1-naphthylamine with 4,6-dimethylpyrimidine-2-one. This reaction results in the formation of an intermediate product, which is then treated with phosgene to produce the final product, Urea-Naftyl.

Scientific Research Applications

Urea-Naftyl has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that Urea-Naftyl has the potential to inhibit the growth of cancer cells and induce apoptosis. This makes it a promising candidate for the development of novel cancer therapies.

properties

IUPAC Name

1-(4,6-dimethylpyridin-2-yl)-3-naphthalen-1-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-12-10-13(2)19-17(11-12)21-18(22)20-16-9-5-7-14-6-3-4-8-15(14)16/h3-11H,1-2H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUWNGDHWZMZQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)NC2=CC=CC3=CC=CC=C32)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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